Cas no 86748-77-8 ((2R,3S)-2-{(tert-butoxy)carbonylamino}-3-hydroxybutanoic acid)
(2R,3S)-2-{(tert-Butoxy)carbonylamino}-3-hydroxybutanoic acid is a chiral β-hydroxy acid derivative featuring a tert-butoxycarbonyl (Boc) protected amino group. Its stereochemically defined (2R,3S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for peptidomimetics and bioactive compounds. The Boc group enhances stability during synthetic manipulations, while the hydroxyl and carboxyl functionalities offer versatile reactivity for further derivatization. This compound is commonly employed in pharmaceutical research, enabling the construction of complex molecular architectures with precise stereocontrol. Its high purity and well-characterized structure ensure reproducibility in applications such as peptide synthesis and medicinal chemistry. Suitable for use under standard laboratory conditions, it is typically handled with inert atmosphere precautions to maintain integrity.
86748-77-8 structure
Product Name:(2R,3S)-2-{(tert-butoxy)carbonylamino}-3-hydroxybutanoic acid
CAS No:86748-77-8
MF:C9H17NO5
MW:219.234983205795
CID:991910
PubChem ID:6992541
Update Time:2025-06-07
(2R,3S)-2-{(tert-butoxy)carbonylamino}-3-hydroxybutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Threonine, N-[(1,1-dimethylethoxy)carbonyl]- (9CI)
- (2R,3S)-2-{(tert-butoxy)carbonylamino}-3-hydroxybutanoic acid
- M03325
- n-tert-butoxycarbonyl-threonine
- N-(tert-Butoxycarbonyl)-L-threonine
- (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid
- Boc-Thr-OH, >=98.5% (T)
- MFCD00065946
- t-butyloxycarbonyl-L-threonine
- boc-threonine
- STR09883
- A818083
- D77742
- N-Boc-(L)-threonine
- Boc-L-threonine
- L-Threonine, N-BOC protected
- B1638
- CHEMBL1221956
- N-TERT-BUTOXYCARBONYL THREONINE
- SCHEMBL708582
- Boc-L-Thr
- (2S,3R)-2-(tert-Butoxycarbonylamino)-3-hydroxybutanoic acid
- LLHOYOCAAURYRL-RITPCOANSA-N
- 55674-67-4
- (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoicacid
- N-[(1,1-dimethylethoxy)carbonyl]-L-threonine
- Boc-Thr-OH
- (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid
- tert.butyloxycarbonyl-threonine
- HY-W012437
- N-(tert-Butoxycarbonyl)-L-threonine;N-Boc-L-threonine
- 86748-77-8
- Threonine, N-[(1,1-dimethylethoxy)carbonyl]-
- N-tert-Butoxycarbonyl-L-threonine
- AM20090319
- t-butoxycarbonyl threonine
- 2592-18-9
- N-[(1,1-dimethylethoxy)-carbonyl]-L-threonine
- (2S,3R)-2-tert-butoxycarbonylamino-3-hydroxy-butyric acid
- N-Boc-L-threonine
- CS-W013153
- EN300-310635
- N-{[(1,1-dimethylethyl)oxy]carbonyl}-L-threonine
- (tert-butoxycarbonyl)-L-threonine
- AKOS015892681
- 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid
- AKOS015924173
- N-(t-Butyloxycarbonyl)-L-threonine
- (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- t-butyloxycarbonyl-threonine
- (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoic acid
-
- Inchi: 1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1
- InChI Key: LLHOYOCAAURYRL-RITPCOANSA-N
- SMILES: O(C(N[C@H](C(=O)O)[C@@H](C)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 219.11067264g/mol
- Monoisotopic Mass: 219.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 95.9Ų
(2R,3S)-2-{(tert-butoxy)carbonylamino}-3-hydroxybutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1589311-0.05g |
(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid |
86748-77-8 | 95% | 0.05g |
$19.0 | 2023-06-04 | |
| Enamine | EN300-1589311-0.1g |
(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid |
86748-77-8 | 95% | 0.1g |
$19.0 | 2023-06-04 | |
| Enamine | EN300-1589311-0.25g |
(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid |
86748-77-8 | 95% | 0.25g |
$19.0 | 2023-06-04 | |
| Enamine | EN300-1589311-0.5g |
(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid |
86748-77-8 | 95% | 0.5g |
$19.0 | 2023-06-04 | |
| Enamine | EN300-1589311-1.0g |
(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid |
86748-77-8 | 95% | 1g |
$19.0 | 2023-06-04 | |
| Enamine | EN300-1589311-2.5g |
(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid |
86748-77-8 | 95% | 2.5g |
$20.0 | 2023-06-04 | |
| Enamine | EN300-1589311-5.0g |
(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid |
86748-77-8 | 95% | 5g |
$33.0 | 2023-06-04 | |
| Enamine | EN300-1589311-10.0g |
(2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid |
86748-77-8 | 95% | 10g |
$58.0 | 2023-06-04 | |
| 1PlusChem | 1P01DX7P-1g |
BOC-D-THR-OH |
86748-77-8 | 95% | 1g |
$83.00 | 2024-04-21 | |
| 1PlusChem | 1P01DX7P-2.5g |
BOC-D-THR-OH |
86748-77-8 | 95% | 2.5g |
$84.00 | 2024-04-21 |
(2R,3S)-2-{(tert-butoxy)carbonylamino}-3-hydroxybutanoic acid Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
86748-77-8 ((2R,3S)-2-{(tert-butoxy)carbonylamino}-3-hydroxybutanoic acid) Related Products
- 48068-25-3(Boc-Thr(Me)-OH)
- 55674-67-4(N-Boc-D-threonine)
- 745011-75-0(Boc-D-Homoserine)
- 45121-22-0(Boc-D-2-aminobutanoic Acid)
- 77284-64-1(2-(tert-Butoxycarbonyl)aminobutanoic Acid)
- 41088-86-2(Boc-L-Homoserine)
- 2592-18-9(Boc-Thr-OH)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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